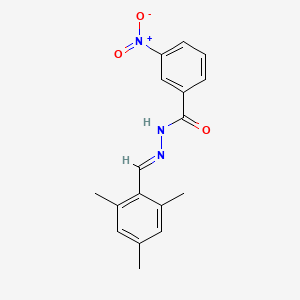

![molecular formula C13H10FNO4S B5524765 2-{[(2-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5524765.png)

2-{[(2-fluorophenyl)sulfonyl]amino}benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

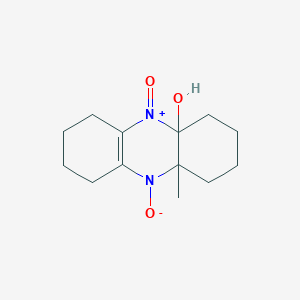

2-{[(2-fluorophenyl)sulfonyl]amino}benzoic acid, also known as Fasudil, is a potent and selective inhibitor of Rho-kinase, an enzyme that plays a crucial role in various cellular functions. Fasudil was originally developed as a vasodilator to treat cerebral vasospasm after subarachnoid hemorrhage, but its potential therapeutic applications have since expanded to include a wide range of diseases.

Aplicaciones Científicas De Investigación

Electrochemical Behavior and Kinetics : Mandić et al. (2004) studied the electrochemical reduction of various benzoic acid derivatives, including those similar to 2-{[(2-fluorophenyl)sulfonyl]amino}benzoic acid, in aqueous solutions. They found that the position of the sulfo substituent and the pH significantly impact the electrochemical behavior of these compounds. The reduction process leads to the formation of amino salicylic acid and sulfanilic acid, following a specific electrochemical reduction mechanism (Mandić, Nigović, & Šimunić, 2004).

Hypoglycemic Properties in Benzoic Acid Derivatives : Grell et al. (1998) investigated the structure-activity relationships in hypoglycemic benzoic acid derivatives. They found that certain modifications in the benzoic acid structure, including the addition of various residues, significantly influence their activity. This research is crucial for developing new therapeutic agents for conditions like diabetes (Grell, Hurnaus, Griss, Sauter, Rupprecht, Mark, Luger, Nar, Wittneben, & Müller, 1998).

Fluorine Substitution in Herbicides : Hamprecht, Würzer, and Witschel (2004) explored the effect of fluorine atoms, such as those in this compound, on the herbicidal properties of certain compounds. They found that fluorine substitution can significantly alter the herbicidal characteristics, enhancing activity and selectivity in certain cases (Hamprecht, Würzer, & Witschel, 2004).

Synthesis and Property of Novel Sulfonated Polymers : Li et al. (2009) developed a new sulfonated poly(ether ether ketone) containing pendant carboxyl groups for potential use in direct methanol fuel cells. They utilized benzoic acid derivatives, similar to the compound , demonstrating their application in advanced material science (Li, Cui, Zhao, Wu, Fu, Yang, Shao, Zhang, Na, & Xing, 2009).

Fluorescent Probes and Imaging : Ferreira et al. (2023) synthesized new benzo[a]phenoxazinium chlorides with sulfonamide groups for bioimaging. These probes, related to the this compound structure, demonstrated specificity in staining various cellular components, highlighting their application in biological imaging (Ferreira, Sousa, Preto, Sousa, & Gonçalves, 2023).

Propiedades

IUPAC Name |

2-[(2-fluorophenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO4S/c14-10-6-2-4-8-12(10)20(18,19)15-11-7-3-1-5-9(11)13(16)17/h1-8,15H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVCIYIFEXWSNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3-furylmethyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524693.png)

![methyl 2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)nicotinate](/img/structure/B5524719.png)

![1-(3-chlorophenyl)-5-methyl-4-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-2-piperazinone](/img/structure/B5524728.png)

![(1R*,5R*)-6-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5524733.png)

![3-[(4-hydroxy-2-methylpyrimidin-5-yl)carbonyl]-7-methyl-3,7,11-triazaspiro[5.6]dodecan-12-one](/img/structure/B5524735.png)

![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5524748.png)

![1,3,7-trimethyl-8-[(2-pyridinylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5524758.png)

![2-hydroxy-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B5524766.png)

![2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B5524773.png)